molecular formula C11H12N4 B1379119 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 1461869-24-8

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B1379119
CAS No.: 1461869-24-8
M. Wt: 200.24 g/mol
InChI Key: LAIWQUVHYDPRTI-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves the formation of the azetidine ring followed by the construction of the triazole ring. One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by an aza-Michael addition to introduce the triazole moiety. The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methanol or dichloromethane.

Industrial Production Methods: For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. The process may include steps like microchannel reactor-based green oxidation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.

Scientific Research Applications

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole exerts its effects involves interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease progression.

Comparison with Similar Compounds

  • 1-(Azetidin-3-yl)-1H-pyrazole
  • 1-(Azetidin-3-yl)-1H-imidazole
  • 1-(Azetidin-3-yl)-1H-1,2,4-triazole

Uniqueness: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unique due to the presence of both an azetidine ring and a triazole ring, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10/h1-5,8,10,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIWQUVHYDPRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Reactant of Route 2
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Reactant of Route 3
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Reactant of Route 4
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Reactant of Route 5
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Reactant of Route 6
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

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